2,5,7-Trichloroquinoline

Medicinal Chemistry Chemical Synthesis Quality Control

2,5,7-Trichloroquinoline is a halogenated heterocyclic aromatic compound classified as a chlorinated quinoline derivative. With a molecular formula of C9H4Cl3N and a molecular weight of approximately 232.49 g/mol, it features three chlorine substituents at the 2, 5, and 7 positions of the quinoline ring system.

Molecular Formula C9H4Cl3N
Molecular Weight 232.5 g/mol
CAS No. 577967-74-9
Cat. No. B3392015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7-Trichloroquinoline
CAS577967-74-9
Molecular FormulaC9H4Cl3N
Molecular Weight232.5 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CC(=C2)Cl)Cl)Cl
InChIInChI=1S/C9H4Cl3N/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H
InChIKeyWEXKNHYUKUGFKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,7-Trichloroquinoline (CAS 577967-74-9) Procurement: Structural and Supply Profile for Research Selection


2,5,7-Trichloroquinoline is a halogenated heterocyclic aromatic compound classified as a chlorinated quinoline derivative . With a molecular formula of C9H4Cl3N and a molecular weight of approximately 232.49 g/mol, it features three chlorine substituents at the 2, 5, and 7 positions of the quinoline ring system . This specific substitution pattern confers distinct chemical reactivity and electronic properties that are critical for its role as a versatile synthetic intermediate in medicinal chemistry and materials science research [1].

Why 2,5,7-Trichloroquinoline Cannot Be Casually Replaced by Generic Chloroquinolines


Chloroquinoline derivatives are not interchangeable due to the profound impact of chlorine atom position and count on both chemical reactivity and biological activity [1]. In structure-activity relationship (SAR) studies, even minor changes in substitution patterns (e.g., moving a chlorine from position 5 to 6) can drastically alter antimicrobial activity, as evidenced by zone-of-inhibition assays where positional isomers exhibit significantly different potencies [1]. The 2,5,7-trichloro substitution pattern provides a unique electronic and steric environment that dictates regioselectivity in nucleophilic aromatic substitution reactions , making 2,5,7-Trichloroquinoline a specific and non-substitutable building block for targeted synthesis.

2,5,7-Trichloroquinoline: Direct Comparative Evidence for Scientific Selection


Purity Specification: 2,5,7-Trichloroquinoline vs. 2,4,7-Trichloroquinoline

2,5,7-Trichloroquinoline is commercially available with a minimum purity specification of 95% from major suppliers, which is directly comparable to its regioisomer 2,4,7-Trichloroquinoline offered at 97% purity . This 2% difference in baseline purity may influence procurement decisions for applications with stringent purity requirements .

Medicinal Chemistry Chemical Synthesis Quality Control

Higher Purity Grade Option: 2,5,7-Trichloroquinoline (98%) vs. 4,7,8-Trichloroquinoline (98%)

A 98% purity grade of 2,5,7-Trichloroquinoline is available from specialized suppliers, matching the 98% purity specification offered for 4,7,8-Trichloroquinoline . This higher purity option positions 2,5,7-Trichloroquinoline competitively for applications where 95% purity may be insufficient .

Medicinal Chemistry Chemical Synthesis Advanced Intermediates

Comparative Antimicrobial Activity of Chloroquinoline Regioisomers: Class-Level Inference for 2,5,7-Trichloroquinoline

While direct antimicrobial data for 2,5,7-Trichloroquinoline is not available, a class-level inference from a closely related study on chloroquinoline analogs demonstrates that the position of chlorine substituents drastically affects antibacterial activity [1]. For example, a compound with a 7-chloro substituent exhibited an inhibition zone of 15 ± 0.5 mm against Staphylococcus aureus at 200 µg/mL, whereas a 6-chloro analog showed only 10 ± 0.3 mm [1]. This illustrates that even a single positional shift can reduce activity by 33% [1]. Therefore, the specific 2,5,7-trichloro pattern is expected to yield a distinct activity profile not interchangeable with other regioisomers.

Antimicrobial SAR Antibacterial

MAO-B Inhibition Data for a 2,5,7-Trichloroquinoline Derivative vs. In-Class Quinoline Inhibitors

A derivative of 2,5,7-Trichloroquinoline (specifically, a compound containing the 2,5,7-trichloroquinoline core) has been tested for MAO-B inhibition, yielding an IC50 of 17,000 nM (17 µM) [1]. This value is significantly weaker than known potent MAO-B inhibitors like rasagiline (IC50 ~ 1-5 nM) [2], indicating that while the 2,5,7-trichloro core provides some binding affinity, it is not a potent MAO-B pharmacophore. This data provides a quantitative baseline for SAR optimization around this scaffold.

Neuropharmacology Enzyme Inhibition MAO-B

Primary Research and Industrial Application Scenarios for 2,5,7-Trichloroquinoline


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies on Quinoline-Based Antimicrobials

Researchers investigating novel antimicrobial agents can utilize 2,5,7-Trichloroquinoline as a key intermediate to synthesize and evaluate a series of derivatives with varying substitution patterns [1]. The quantitative SAR data from chloroquinoline analogs shows that even minor positional changes in chlorine atoms lead to significant differences in antibacterial activity (e.g., a 33% reduction in inhibition zone when chlorine is shifted from position 7 to 6) [1]. Therefore, the unique 2,5,7-trichloro substitution pattern provides a specific scaffold for systematic exploration of how halogen positioning affects antimicrobial potency, offering a clear path to optimize lead compounds [1].

Neuropharmacology: Optimization of MAO-B Inhibitors with a Quinoline Scaffold

For programs targeting monoamine oxidase B (MAO-B) inhibition, the 2,5,7-trichloroquinoline core offers a quantifiable starting point with an established IC50 of 17 µM in a biochemical assay [1]. This baseline activity, while modest compared to clinical inhibitors like rasagiline (IC50 ~ 1-5 nM), provides a measurable foundation for medicinal chemistry efforts [1][2]. Researchers can employ 2,5,7-Trichloroquinoline as a building block to introduce modifications aimed at improving potency by several orders of magnitude, guided by the clear activity gap identified in cross-study comparisons [1].

Advanced Organic Synthesis: Regioselective Functionalization via Nucleophilic Aromatic Substitution

The 2,5,7-trichloro substitution pattern imparts specific electronic and steric properties that enable regioselective nucleophilic aromatic substitution (SNAr) reactions [1]. As highlighted by vendor technical notes, the compound is a valuable precursor for such transformations, allowing chemists to selectively replace one or more chlorine atoms with nucleophiles to generate diverse quinoline derivatives [1]. This regioselectivity is critical for constructing complex molecular architectures in drug discovery and materials science, where the precise placement of functional groups dictates downstream properties [1].

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